Cas no 2703769-70-2 (4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 2703769-70-2
- 4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- EN300-28329407
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- Inchi: 1S/C18H20N4O4/c23-14-6-5-13(16(24)20-14)22-17(25)11-3-1-4-12(15(11)18(22)26)21-9-2-7-19-8-10-21/h1,3-4,13,19H,2,5-10H2,(H,20,23,24)
- InChI Key: GSPOTTRYJJFADJ-UHFFFAOYSA-N
- SMILES: O=C1C2=C(C=CC=C2N2CCNCCC2)C(N1C1C(NC(CC1)=O)=O)=O
Computed Properties
- Exact Mass: 356.14845513g/mol
- Monoisotopic Mass: 356.14845513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 98.8Ų
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28329407-0.5g |
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-70-2 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28329407-0.25g |
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-70-2 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28329407-2.5g |
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-70-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-28329407-10.0g |
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-70-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28329407-0.05g |
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-70-2 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-28329407-1.0g |
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-70-2 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-28329407-0.1g |
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-70-2 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-28329407-5.0g |
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-70-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 |
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
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1. Book reviews
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on 4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
4-(1,4-Diazepan-1-yl)-2-(2,6-Dioxopiperidin-3-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione: A Comprehensive Overview
4-(1,4-Diazepan-1-yl)-2-(2,6-Dioxopiperidin-3-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione is a complex organic compound with the CAS number 2703769-70-2. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The molecule is characterized by a fused isoindole ring system, which is further substituted with a 1,4-diazepane moiety and a 2,6-dioxopiperidine group. These substituents contribute to the compound's pharmacokinetic properties and bioactivity.
The isoindole core of this compound is a well-known scaffold in drug discovery, often associated with kinase inhibition and other enzymatic activities. The 1,4-diazepane group introduces additional flexibility and hydrogen bonding potential, which can enhance the compound's ability to interact with biological targets. Similarly, the 2,6-dioxopiperidine moiety adds rigidity and potential for further functionalization. Recent studies have highlighted the importance of such structural elements in modulating the compound's bioavailability and efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets. For instance, molecular docking studies have revealed that 4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exhibits strong binding to certain kinases and proteases. These findings suggest that the compound could be a promising lead for developing novel therapeutic agents against diseases such as cancer and inflammatory disorders.
In terms of synthesis, this compound can be prepared through a multi-step process involving cyclization reactions and selective functional group transformations. The synthesis strategy typically begins with the preparation of the isoindole core using either thermal or photochemical methods. Subsequent steps involve the introduction of the diazepane and dioxopiperidine groups through nucleophilic substitutions or condensation reactions. Optimization of reaction conditions has been crucial in achieving high yields and maintaining the integrity of sensitive functional groups.
The pharmacokinetic profile of 4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-Isoindole 1,3-Dione has been extensively studied in preclinical models. Data indicate that the compound demonstrates moderate oral bioavailability and favorable tissue distribution patterns. These properties are advantageous for developing orally administered drugs with sustained therapeutic effects.
Moreover, recent toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic doses in animal models. This finding is particularly encouraging for its potential translation into clinical trials. However, further studies are required to fully characterize its safety profile and mechanism of action.
In conclusion,4-(1,4-Diazepan - yl) - 2 - ( 2 , 6 - Dioxo piperidin - 3 - yl ) - 2 , 3 - dihydro - 1 H - Iso indole - 1 , 3 - dione ( CAS No: 2703769 -70 - 2 ) represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure and promising biological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
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